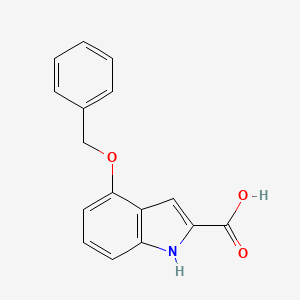

4-(benzyloxy)-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

4-(Benzyloxy)-1H-indole-2-carboxylic acid is a chemical compound that serves as an important synthetic intermediate in the production of various pharmacologically active compounds. It is characterized by the presence of a benzyloxy group attached to the fourth position of an indole ring and a carboxylic acid group at the second position. This compound is relevant in the field of medicinal chemistry due to its potential to be transformed into a wide range of derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of 4-(benzyloxy)-1H-indole-2-carboxylic acid derivatives can be achieved through several methods. One approach involves the catalytic hydrogenation of 4-benzyloxyindoles, which can lead to the formation of 4,5,6,7-tetrahydro-4-ox-indoles. However, selective preparation methods for 4-hydroxyindoles have been described, which are crucial for further functionalization . Another method for synthesizing derivatives of 4-(benzyloxy)-1H-indole-2-carboxylic acid involves the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with aromatic and heterocyclic aldehydes under refluxing conditions in an alcoholic medium. This process can be enhanced using microwave irradiation techniques, and the resulting arylidene-hydrazides are confirmed through spectroscopic techniques such as FTIR, NMR, and MS .

Molecular Structure Analysis

The molecular structure of 4-(benzyloxy)-1H-indole-2-carboxylic acid and its derivatives is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The benzyloxy group and the carboxylic acid moiety are key functional groups that influence the reactivity and properties of the molecule. The electron impact mass spectral fragmentation pattern of these compounds provides insights into their structural features .

Chemical Reactions Analysis

4-(Benzyloxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, which are essential for the synthesis of diverse compounds. For instance, esters of this acid can be formylated to introduce a formyl group at specific positions on the indole ring. The etherification of 4-hydroxyindoles with compounds like epichlorohydrin has also been explored, and the resulting side chains are characterized by their NMR spectra . Additionally, the compound can participate in cascade reactions catalyzed by Rh(iii) to produce benzo[a]carbazoles, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(benzyloxy)-1H-indole-2-carboxylic acid are influenced by its functional groups. The benzyloxy group can affect the solubility and reactivity of the molecule, while the carboxylic acid group can engage in hydrogen bonding and deprotonation under basic conditions. The compound's properties are crucial for its separation and identification using techniques such as high-performance liquid chromatography (HPLC), where it can be tagged with fluorescent reagents for detection . The synthesis of hydroxyindole-3-carboxylic acids from benzyloxyindoles also highlights the importance of understanding the compound's reactivity for the preparation of biologically relevant molecules .

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Compounds similar to “4-(benzyloxy)-1H-indole-2-carboxylic acid” are often used in the synthesis of pharmaceuticals . For example, chalcones derivatives, which can be synthesized from similar compounds, have wide applications in pharmaceutical and medicinal chemistry .

- The methods of application often involve various chemical reactions, including coupling with aromatic substituted compounds .

- The outcomes of these processes are new compounds with potential therapeutic effects .

-

Thermodynamic Investigations

- Similar compounds are used in thermodynamic investigations . For instance, the temperature dependences of solubility, saturated vapour pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid were determined .

- The methods of application involve conducting experiments under various temperature conditions and measuring the resulting properties .

- The outcomes provide valuable data about the thermodynamic properties of the compound .

-

Medicinal Chemistry

- Compounds like “4-(benzyloxy)-1H-indole-2-carboxylic acid” are also used in medicinal chemistry . For example, compounds implementing an innovative chemical scaffold built on the 3- and 4-benzyloxy-benzylamino chemotype have been studied for their inhibitory effects on butyrylcholinesterase (BChE), a target for Alzheimer’s disease treatment .

- The methods of application involve synthesizing the compounds and testing their effects on BChE .

- The outcomes of these studies can lead to the development of new therapeutic agents for diseases like Alzheimer’s .

-

Suzuki–Miyaura Coupling

- This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds .

- The method involves the use of organoboron reagents and a palladium catalyst to couple two organic fragments .

- The outcomes of these reactions are biaryl compounds, which have numerous applications in pharmaceuticals and materials science .

-

Material Science

- Similar compounds are used in the synthesis of materials with specific properties .

- The methods of application often involve various chemical reactions to incorporate the desired functional groups into the material .

- The outcomes of these processes are new materials with potential applications in various fields .

-

Biochemical Research

- Compounds like “4-(benzyloxy)-1H-indole-2-carboxylic acid” are also used in biochemical research .

- The methods of application involve using the compounds as substrates or inhibitors in various biochemical assays .

- The outcomes of these studies can lead to a better understanding of various biological processes and the development of new therapeutic agents .

-

Luminescent Materials

- Compounds like “4-(benzyloxy)-1H-indole-2-carboxylic acid” can be used in the synthesis of luminescent materials . For example, 4-benzyloxy benzoic acid derivatives have been employed as ligands for the support of lanthanide coordination compounds .

- The methods of application involve synthesizing the compounds and testing their luminescent properties .

- The outcomes of these studies can lead to the development of new luminescent materials .

-

Organic Synthesis

- Compounds like “4-(benzyloxy)-1H-indole-2-carboxylic acid” can be used in organic synthesis . For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- The methods of application involve using the compounds as reagents in various chemical reactions .

- The outcomes of these processes are new compounds with potential applications in various fields .

-

Biochemical Assays

- Compounds like “4-(benzyloxy)-1H-indole-2-carboxylic acid” can be used in biochemical assays .

- The methods of application involve using the compounds as substrates or inhibitors in various biochemical assays .

- The outcomes of these studies can lead to a better understanding of various biological processes and the development of new therapeutic agents .

Propriétés

IUPAC Name |

4-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370751 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-1H-indole-2-carboxylic acid | |

CAS RN |

39731-09-4 | |

| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

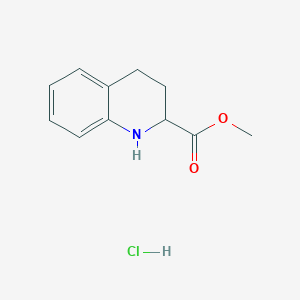

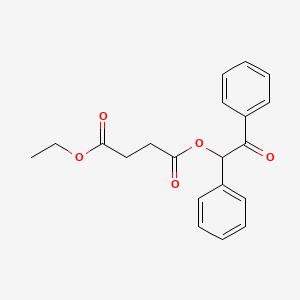

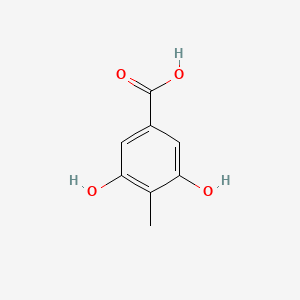

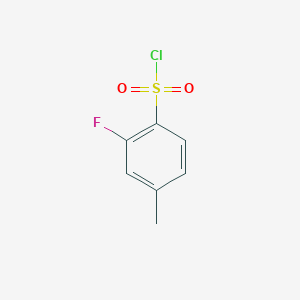

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)